PI3K|A-IN-7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PI3K|A-IN-7 is a small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and metabolism. The PI3K pathway is often dysregulated in cancers, making it a significant target for cancer therapy .

Méthodes De Préparation

The synthesis of PI3K|A-IN-7 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic routes typically involve:

Formation of Key Intermediates: This step includes the preparation of essential building blocks through reactions such as halogenation, nitration, and reduction.

Coupling Reactions: The key intermediates are then coupled using reagents like palladium catalysts under controlled temperature and pressure conditions.

Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield

Analyse Des Réactions Chimiques

PI3K|A-IN-7 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases

Applications De Recherche Scientifique

PI3K|A-IN-7 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Cancer Research: It is extensively used to study the PI3K pathway’s role in cancer progression and to develop targeted cancer therapies

Cell Signaling Studies: Researchers use this compound to investigate the PI3K pathway’s involvement in various cellular processes, including cell growth, survival, and metabolism

Drug Development: The compound serves as a lead molecule for developing new drugs targeting the PI3K pathway, aiming to improve therapeutic efficacy and reduce side effects

Neurodegenerative Diseases: This compound is also explored for its potential in treating neurodegenerative diseases by modulating the PI3K pathway.

Mécanisme D'action

PI3K|A-IN-7 exerts its effects by selectively inhibiting the PI3K pathway. It binds to the catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts downstream signaling pathways, including the AKT/mTOR pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

PI3K|A-IN-7 is compared with other PI3K inhibitors, such as:

Alpelisib: A selective PI3K inhibitor used in breast cancer treatment.

Idelalisib: A PI3K delta-specific inhibitor used in chronic lymphocytic leukemia.

Copanlisib: A pan-class I PI3K inhibitor used in specific B cell malignancies.

This compound is unique due to its high selectivity and potency in inhibiting the PI3K pathway, making it a valuable tool in cancer research and drug development .

Propriétés

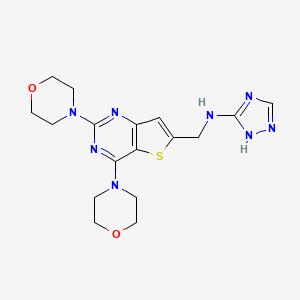

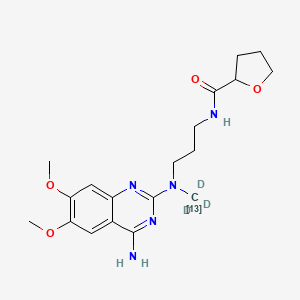

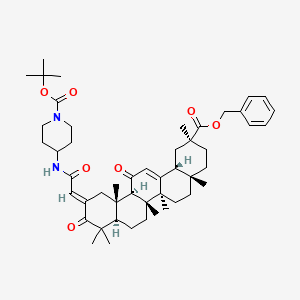

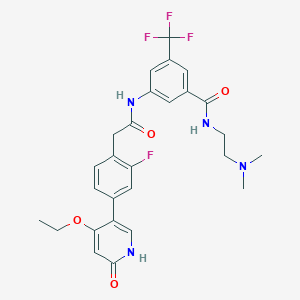

Formule moléculaire |

C17H22N8O2S |

|---|---|

Poids moléculaire |

402.5 g/mol |

Nom IUPAC |

N-[(2,4-dimorpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-1H-1,2,4-triazol-5-amine |

InChI |

InChI=1S/C17H22N8O2S/c1-5-26-6-2-24(1)15-14-13(21-17(22-15)25-3-7-27-8-4-25)9-12(28-14)10-18-16-19-11-20-23-16/h9,11H,1-8,10H2,(H2,18,19,20,23) |

Clé InChI |

FUFBBCHWTVTMIP-UHFFFAOYSA-N |

SMILES canonique |

C1COCCN1C2=NC(=NC3=C2SC(=C3)CNC4=NC=NN4)N5CCOCC5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

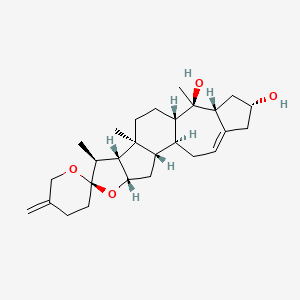

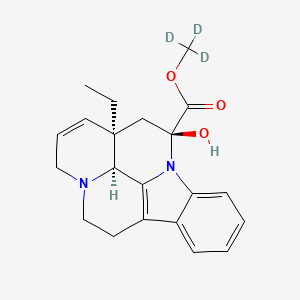

![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)